(S)-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
CAS No.:
Cat. No.: VC17472669
Molecular Formula: C11H11F4N
Molecular Weight: 233.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H11F4N |
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Molecular Weight | 233.20 g/mol |
IUPAC Name | (1S)-5-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
Standard InChI | InChI=1S/C11H11F4N/c12-9-5-6(11(13,14)15)4-8-7(9)2-1-3-10(8)16/h4-5,10H,1-3,16H2/t10-/m0/s1 |
Standard InChI Key | TUNYVWDYZXKJFO-JTQLQIEISA-N |
Isomeric SMILES | C1C[C@@H](C2=C(C1)C(=CC(=C2)C(F)(F)F)F)N |
Canonical SMILES | C1CC(C2=C(C1)C(=CC(=C2)C(F)(F)F)F)N |
Introduction
Chemical Identity and Structural Features
Core Structure and Substitution Pattern
The compound features a partially saturated naphthalene backbone (1,2,3,4-tetrahydronaphthalene) with two key substituents:
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A fluoro group at the 5-position.
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A trifluoromethyl (-CF₃) group at the 7-position.
The amine group at the 1-position adopts the (S)-configuration, conferring chirality to the molecule .
Molecular Formula and Weight
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Formula: C₁₁H₁₁F₄N
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Molecular weight: 233.20 g/mol .
This aligns with analogs such as (S)-6-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine (PubChem CID: 131374589), differing only in substituent positions .
Stereochemical Considerations
The (S)-configuration at the 1-position amine is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles . Nuclear magnetic resonance (NMR) data for similar compounds reveal distinct splitting patterns for cis vs. trans isomers, aiding in stereochemical assignment .
Synthetic Routes and Methodological Insights
Friedel-Crafts Cycli-Acylalkylation
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Step 1: Styrene or vinyl cycloalkane precursors undergo cascade cyclization with trifluoroacetyl phenylacetyl anhydride to form tetralone intermediates .
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Step 2: Sodium borohydride reduction yields cis-tetralols, with stereospecificity confirmed via ¹H NMR (e.g., C(4) proton splitting patterns) .
Functionalization at Positions 5 and 7
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Fluorination: Electrophilic aromatic substitution (EAS) using fluorine gas or Selectfluor® at the 5-position.
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Trifluoromethylation: Radical or transition-metal-catalyzed introduction of -CF₃ at the 7-position, as seen in anti-inflammatory tetrahydronaphthalene derivatives .
Enantiomeric Resolution
Chiral resolution techniques, such as HPLC with chiral stationary phases or enzymatic kinetic resolution, are employed to isolate the (S)-enantiomer .
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly soluble in dimethyl sulfoxide (DMSO) at 10 mM concentrations .
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Storage: Stable at room temperature (RT) for 1 month or at -20°C for 6 months .
Table 1: Stock Solution Preparation
Concentration (mM) | Volume per 1 mg (mL) | Volume per 5 mg (mL) | Volume per 10 mg (mL) |
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1 | 6.053 | 30.265 | 60.530 |
5 | 1.211 | 6.053 | 12.106 |
10 | 0.605 | 3.027 | 6.053 |
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